molecular formula C18H22N4O5S B2467475 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 946214-08-0

2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2467475
CAS No.: 946214-08-0
M. Wt: 406.46
InChI Key: KGTUUOUIRHTRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a pyrimidine group at position 1 and a sulfonamide-linked 3-(benzo[d][1,3]dioxol-5-yloxy)propyl chain at position 2.

Properties

IUPAC Name

2-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c23-28(24,22-9-7-21(8-10-22)18-19-5-1-6-20-18)12-2-11-25-15-3-4-16-17(13-15)27-14-26-16/h1,3-6,13H,2,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUUOUIRHTRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Attachment of the Propyl Chain: The benzo[d][1,3]dioxole is then reacted with a suitable alkylating agent to introduce the propyl chain.

    Sulfonylation: The propyl chain is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Formation of the Piperazine Ring: The sulfonylated intermediate is reacted with piperazine to form the piperazine ring.

    Coupling with Pyrimidine: Finally, the piperazine derivative is coupled with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2, C-4, and C-6). The presence of electron-withdrawing sulfonamide groups enhances reactivity at these sites.

Reaction Type Reagents/Conditions Outcome Source
AminationNH₃, 80°C in DMFSubstitution at C-4 with primary amine groups
HalogenationPOCl₃, PCl₅, 110°CChlorination at C-2 or C-4 positions
AlkylationR-X (alkyl halides), K₂CO₃, DMSON-alkylation at pyrimidine nitrogen or piperazine

Key Findings :

  • Chlorination with POCl₃ selectively targets C-4 due to steric hindrance from the sulfonamide group.

  • Alkylation occurs preferentially at the piperazine nitrogen over pyrimidine due to higher basicity .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-N-) linker participates in hydrolysis, substitution, and coupling reactions.

Reaction Type Reagents/Conditions Outcome Source
Acidic HydrolysisHCl (6M), refluxCleavage of sulfonamide to yield piperazine and sulfonic acid derivatives
Nucleophilic SubstitutionR-NH₂, DCC, CH₂Cl₂Sulfonamide displacement by amines to form sulfonylurea analogs
Coupling ReactionsEDCI/HOBt, DIPEA, DMFAmide bond formation with carboxylic acids

Key Findings :

  • Hydrolysis under acidic conditions proceeds with >80% yield but requires rigorous temperature control.

  • Coupling with aryl carboxylic acids produces bioactive analogs with enhanced sodium channel inhibition .

Benzo[d] dioxole Ring Transformations

The 1,3-dioxole ring is generally stable but undergoes ring-opening under strong bases or acids.

Reaction Type Reagents/Conditions Outcome Source
Acidic Ring OpeningH₂SO₄ (conc.), 60°CCleavage to form catechol derivatives
Base-Induced RearrangementNaOH (10%), EtOHDegradation to salicylaldehyde intermediates

Key Findings :

  • Ring-opening reactions are non-selective and often lead to complex mixtures unless strictly controlled .

Piperazine Functionalization

The piperazine moiety undergoes alkylation, acylation, and cyclization.

Reaction Type Reagents/Conditions Outcome Source
N-AcylationAcCl, pyridine, 0°CAcetylation at secondary nitrogen
CyclocondensationCS₂, KOH, 120°CFormation of piperazine-2-thione derivatives

Key Findings :

  • Acylation improves solubility but reduces CNS penetration due to increased polarity .

Catalytic Modifications

Transition-metal catalysis enables cross-coupling and C-H activation.

Reaction Type Reagents/Conditions Outcome Source
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DMEArylation at pyrimidine C-5 position
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl halidesIntroduction of aryl amines at sulfonamide nitrogen

Key Findings :

  • Suzuki coupling at C-5 requires electron-deficient aryl boronic acids for optimal yields .

Redox Reactions

The sulfonamide and pyrimidine groups participate in reduction/oxidation.

Reaction Type Reagents/Conditions Outcome Source
Reduction of SulfonamideLiAlH₄, THF, refluxConversion to thioether (-S-) derivatives
Pyrimidine OxidationKMnO₄, H₂O, 100°CFormation of pyrimidine N-oxide

Key Findings :

  • Reduction of sulfonamide is low-yielding (<30%) due to competing side reactions.

Scientific Research Applications

Pharmacological Activity

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:

  • Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant-like activities. The benzo[d][1,3]dioxole moiety is often associated with neuroprotective effects, making this compound a candidate for further research in treating depression and anxiety disorders .
  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine can inhibit cancer cell proliferation. The sulfonyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .

Neuropharmacology

Research has indicated that piperazine derivatives can modulate neurotransmitter systems. The incorporation of the benzo[d][1,3]dioxole group may provide additional neuroprotective benefits:

  • Dopaminergic Activity : Compounds similar to this one have shown promise in modulating dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease .

Synthesis of Derivatives

The synthesis of this compound and its derivatives offers insights into developing new pharmacological agents. The methodology often involves:

  • Reactions with Dihalomethanes : This approach facilitates the formation of the benzo[d][1,3]dioxole structure, which is crucial for the biological activity of the final product .

Case Study 1: Antidepressant Activity

A study published in a pharmacology journal explored the effects of a related compound on animal models of depression. Results demonstrated a significant reduction in depressive behaviors compared to control groups, suggesting that modifications to the benzo[d][1,3]dioxole structure enhance efficacy .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines showed that compounds similar to 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine inhibited cell growth by inducing apoptosis. This indicates potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. The piperazine ring can enhance binding affinity through electrostatic interactions, and the pyrimidine core can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound differs from analogues primarily in its sulfonamide linker and propyloxy chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituent/Linker Yield (%) Melting Point (°C) Key Features
Target Compound Sulfonyl-propyloxy N/A N/A Enhanced polarity, potential H-bonding
2-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)pyrimidine (Compound 8) Ethyl-phenyl-methyl 65 181–182 Aromatic ethyl spacer, lower polarity
4-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)-3-fluorobenzonitrile Ethyl-phenyl-fluorobenzonitrile 75 182–183 Electron-withdrawing cyano group
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine Direct methyl linkage 86 (purity) N/A Simplified structure, high purity
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine (Crystal structure) Methyl linker N/A N/A Confirmed planar pyrimidine-piperazine core

Key Observations:

  • Synthetic Efficiency : Yields for analogues range from 65% to 86%, suggesting room for optimization in the target compound’s synthesis.
  • Thermal Stability : Melting points of analogues (164–203°C) correlate with crystallinity; the absence of data for the target compound necessitates further study.

Pharmacological Implications

  • Receptor Binding: The benzo[d][1,3]dioxol-5-yl group is associated with serotonin receptor affinity in related compounds (e.g., Norbo-25/26 in ).
  • Metabolic Stability : Methyl or ethyl linkers () may confer higher metabolic stability compared to the sulfonamide linker, which could be prone to enzymatic hydrolysis.

Crystallographic and Conformational Analysis

The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine () reveals a planar pyrimidine ring and chair conformation of the piperazine. The sulfonyl-propyloxy chain in the target compound may introduce torsional strain, altering binding pocket compatibility.

Biological Activity

The compound 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine , identified by its CAS number 946315-23-7, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O7SC_{19}H_{22}N_{2}O_{7}S, with a molecular weight of 422.5 g/mol. The structure features a pyrimidine core linked to a piperazine ring, which is further substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group. This unique combination suggests diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, leading to alterations in intracellular signaling pathways. This is significant as GPCRs are involved in numerous physiological processes and are common drug targets .
  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, potentially inhibiting pathways crucial for cell proliferation or survival.

Antitumor Activity

Recent studies indicate that compounds structurally similar to this compound exhibit notable antitumor properties. For instance, one study highlighted the synthesis of pyrimidine derivatives that inhibited cell proliferation in various cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Research has shown that similar compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit broad-spectrum antimicrobial properties .

Anti-inflammatory Effects

In vivo studies have demonstrated anti-inflammatory effects associated with related pyrimidine compounds. These effects are hypothesized to arise from the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cell Proliferation Inhibition : A study reported that a related pyrimidine derivative significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells, indicating potential as an antitumor agent .
  • Antiviral Activity : Research targeting nucleotide biosynthesis pathways has shown that inhibitors can enhance antiviral responses against hepatitis E virus (HEV), suggesting that similar mechanisms may be applicable to the compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzo[d][1,3]dioxole moiety can enhance biological activity, emphasizing the importance of structural components in determining efficacy .

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInhibits cell proliferation and migration
AntimicrobialActive against Staphylococcus aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines
AntiviralEnhances antiviral responses against HEV

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with nucleophilic substitution between piperazine derivatives and benzodioxole-containing reagents. For example, coupling 2-(piperazin-1-yl)pyrimidine with a sulfonylpropyl-benzodioxole intermediate under reflux in dichloromethane or DMF (60–80°C) achieves moderate yields (~86% purity). Key parameters include stoichiometric ratios (1:1.2 for limiting reagents), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction monitoring via TLC and intermediate characterization by NMR are critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.7–7.2 ppm for benzodioxole), piperazine methylene (δ 2.8–3.5 ppm), and pyrimidine protons (δ 8.3–8.6 ppm). Splitting patterns confirm substitution positions .
  • HRMS : Exact mass determination (e.g., [M+H]+ at m/z 299.34) validates molecular formula .
  • X-ray Diffraction : Orthorhombic crystal lattice parameters (a = 21.3085 Å, b = 18.6249 Å, c = 7.4885 Å) reveal conformational stability and intermolecular hydrogen bonding (N–H···O) critical for solid-state packing .

Q. What safety precautions are essential during synthesis and handling?

  • Methodological Answer : The compound is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and ensure airtight storage (P233). Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can impurities in the compound affect biological activity, and what methods detect them?

  • Methodological Answer : Impurities like unreacted intermediates (e.g., 2,2'-(piperazine-1,4-diyl)dipyrimidine) or sulfonation byproducts may antagonize target interactions. Analytical protocols include:

  • HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) at 254 nm .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to sulfonyl or piperazine fragments .

Q. How can computational methods predict binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Dock the compound into X-ray structures of target enzymes (e.g., kinases, PDEs) using flexible side-chain algorithms. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Lys).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound stability. Mitigation strategies:

  • Dose-Response Replicates : Use ≥3 biological replicates with internal controls (e.g., staurosporine for cytotoxicity).
  • Stability Studies : Monitor compound degradation in PBS/DMSO via LC-MS over 24–72 hours .

Key Considerations for Experimental Design

  • Linkage to Theory : Align mechanistic studies with enzyme inhibition models (e.g., competitive vs. allosteric) to contextualize binding data .
  • Control Experiments : Include vehicle (DMSO) and reference inhibitors (e.g., rolipram for PDE4) to validate assay specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.